molecular formula C14H18N4O3 B1667996 Benomyl CAS No. 17804-35-2

Benomyl

Cat. No. B1667996
CAS RN: 17804-35-2
M. Wt: 290.32 g/mol
InChI Key: RIOXQFHNBCKOKP-UHFFFAOYSA-N
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Description

Benomyl, also marketed as Benlate, is a fungicide introduced in 1968 by DuPont . It is a systemic benzimidazole fungicide that is selectively toxic to microorganisms and invertebrates, especially earthworms, but non-toxic toward mammals . It is a tan crystalline solid .


Molecular Structure Analysis

Benomyl has the molecular formula C14H18N4O3 and a molecular weight of 290.3177 . The IUPAC name for Benomyl is 1-(Butylcarbamoyl)-1H-1,3-benzimidazol-2-yl methylcarbamate .


Physical And Chemical Properties Analysis

Benomyl is a white crystalline solid with a faint, acrid odor . It decomposes just above its melting point of 140 °C and has a vapor pressure of < 5 x 10-6 Pa (< 3.7 x 10-8 mmHg) at 25 °C . Benomyl is virtually insoluble in water .

properties

IUPAC Name

methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate
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InChI

InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)
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InChI Key

RIOXQFHNBCKOKP-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC
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Molecular Formula

C14H18N4O3
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DSSTOX Substance ID

DTXSID5023900
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Molecular Weight

290.32 g/mol
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Physical Description

Benomyl appears as colorless to white crystals or off-white powder. Faint acrid odor. (NTP, 1992), White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 degrees F.]; [NIOSH], Solid, WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a faint, acrid odor., White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 °F.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (25 °C): 18 g/kg acetone; 94 g/kg chloroform; 53 g/kg dimethylformamide; 4 g/kg ethanol; 0.4 g/kg heptane; 10 g/kg xylene., In water 3.8 ppm @ 20 °C., 0.0038 mg/mL at 20 °C, Solubility in water, mg/l at 25 °C: 3.8 (very poor), 0.0004%
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Density

0.38 g/cm³
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Vapor Pressure

Negligible (NTP, 1992), 3.7X10-9 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: (negligible), <0.00001 mmHg
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Mechanism of Action

/Methyl-2-benzimidazole carbamate (MBC)/ ... is a potent inhibitor of DNA synthesis in fungi & is probably responsible for the fungitoxic action of the parent compound., Biochemical studies on the mechanism of action of benzimidazole cmpds have shown that their biological effects are caused by interactions with cell microtubules. These cellular structures are present in all eukariotic cells & are involved in several vital functions, such as intracellular transports & cell division. Benzimidazole cmpds have been used as anticancer drugs & antihelminthic drugs in animals & humans because they act as spindle poisons by interfering with the formation &/or functioning of microtubules. However, eukaryotes are known to be unequally sensitive to each benzimidazole cmpd, which explains the use of these cmpds in helminthiases. Selective toxicity of benomyl & carbendazim for fungi has been explained by comparing their binding to fungal & mammalian tubulin. The different sensitivity of several fungi has also been explained by the different affinity of benomyl & carbendazim for fungal tubulin. Benomyl has been found to bind to fungal tubulin but not to porcine brain tubulin, indicating that mammalian tubulin has no, or at least low, affinity for benomyl. This is an agreement with the observation that benomyl at concns that are lethal for sensitive fungi does not interact with in vitro microtubule assembly in these brain extracts. In vitro ID50 values for several mycelial extracts of various fungal species sensitive to benomyl were all below 5 umol/liter. In vitro rat brain tubulin polymerization was inhibited to about 20% at benomyl or carbendazim concns of 25 umol/liter. For comparison, a standard antitubulin drug in humans such as vincristine inhibited 50% tubulin assembly at 0.1 umol/liter in the same experiment. The assembly of sheep & calf brain microtubule was also found to be unaffected by carbendazim concns higher than 100 umol/liter.
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Product Name

Benomyl

Color/Form

White crystalline solid [Note: Decomposes without melting above 572 degrees F].

CAS RN

17804-35-2
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Record name Carbamic acid, N-[1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester
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Record name 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester
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Melting Point

Decomposes before melting (NTP, 1992), 140 °C (decomposes), 140 °C, No melting point; decomposes at 140 °C, >572 °F (decomposes), >572 °F (Decomposes)
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Synthesis routes and methods

Procedure details

Captafol (N-(1,1,2,2-tetrachloroethylthio)-3a, 4,7,7a-tetrahydrophothalimide; Captan (N-(trichloromethylthio)-3a-4,7,7a-tetrahydrophthalimide; Carboxin (2,3-dihydro-6-methyl-5-phenylcarbamoyl-1,4-oxathiin); Chlorothalonil (tetrachloroisophthalonitrile); Iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-carbomoyl-2,4-dioxoimidazolidine-1-carboxamide); Maneb (manganese ethylenebisdithiocarbamate); Thiabendazole (2-(4-thiazol-4-yl) benzimidazol); Thiram (tetramethylthiuram disulphide); Zineb (zinc ethylenebisdithiocarbamate), and mixtures thereof;
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N-(trichloromethylthio)-3a-4,7,7a-tetrahydrophthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.